4-Methoxy-3-methyl-4-oxobutanoic acid

Description

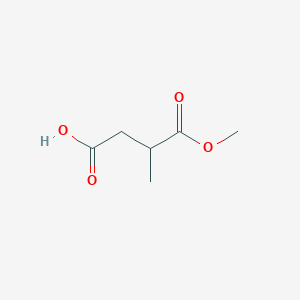

4-Methoxy-3-methyl-4-oxobutanoic acid (CAS 32980-25-9) is an alkylaryl compound featuring a methoxy group at position 4, a methyl group at position 3, and a ketone at position 2. Its molecular formula is C₆H₁₀O₄, with a molecular weight of 158.14 g/mol. This compound is widely recognized as an enantioselective hydrogenation catalyst, particularly in synthesizing optically active esters. It also serves as a ligand for copper complexes and participates in condensation reactions with glycol to form succinic acid, which can be further hydrogenated to 3,4,5,6-tetrahydrobenzo[b]furan .

Properties

IUPAC Name |

4-methoxy-3-methyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZMQNIFDRNSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32980-25-9 | |

| Record name | 4-methoxy-3-methyl-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Methoxy-3-methyl-4-oxobutanoic acid involves several methods, including:

Acyl Group Substitution: This method involves the substitution of an acyl group in the presence of a catalyst.

Arndt-Eistert Homologation: This reaction extends the carbon chain of carboxylic acids.

Bouveault-Blanc Reduction: This reduction method is used to convert esters into primary alcohols.

Catalytic Hydrogenation: This process involves the addition of hydrogen to the compound in the presence of a catalyst.

Complex Metal Hydride Reductions: This method uses metal hydrides to reduce carbonyl compounds.

Ester Cleavage: This reaction involves the breaking of ester bonds to form carboxylic acids.

Chemical Reactions Analysis

4-Methoxy-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Hydrogenation: This reaction involves the addition of hydrogen to the compound, often in the presence of a catalyst.

Common reagents used in these reactions include hydrogen, metal hydrides, and various catalysts. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

4-Methoxy-3-methyl-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as an enantioselective hydrogenation catalyst in the synthesis of optically active esters.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-4-oxobutanoic acid involves its role as a hydrogenation catalyst. It facilitates the addition of hydrogen to various substrates, leading to the formation of optically active esters. The molecular targets and pathways involved in this process are primarily related to the catalytic activity of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Functional Group Modifications

- Enantiomeric Forms : The (S)- and (R)-enantiomers (CAS 111266-16-1 and 83509-04-0) exhibit distinct stereochemical activity. For example, the S-enantiomer may preferentially catalyze reactions producing specific stereoisomers of esters, while the R-enantiomer could reverse this selectivity .

- Ester Derivatives: Methyl 4-methoxy-3-oxobutyrate (CAS 105-45-3) replaces the carboxylic acid group with a methyl ester, enhancing its volatility and solubility in non-polar solvents. This modification makes it more suitable for reactions requiring ester intermediates .

Structural Additions

- Brominated Analog: 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid (CAS 1283572-13-3) introduces a bromine atom, increasing its reactivity in electrophilic aromatic substitution or Suzuki coupling reactions. This contrasts with the parent compound, which lacks halogen substituents .

- Trimethyl Derivative: 4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid (CAS 143731-19-5) has additional methyl groups, likely reducing its solubility in water but improving stability in acidic conditions .

Biological Activity

4-Methoxy-3-methyl-4-oxobutanoic acid (also referred to as (S)-4-methoxy-3-methyl-4-oxobutanoic acid) has garnered attention in the scientific community due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly in oncology and infectious disease treatment. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

The primary biological activity of this compound is attributed to its role as an inhibitor of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle. The inhibition of SDH leads to mitochondrial membrane depolarization, which can trigger cell death under specific conditions. This mechanism has implications for both cancer therapy and neurodegenerative disease research, as it affects energy metabolism at the cellular level.

1. Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

- BHK-21

- H157

- HCEC

The compound displayed selective toxicity towards cancer cells while being relatively non-toxic to normal human corneal epithelial cells. This selectivity is highly desirable in cancer therapeutics, where minimizing harm to healthy cells is crucial.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown significant efficacy against various pathogens, indicating potential applications in treating infections. Its mechanisms may involve disruption of microbial metabolic pathways through enzyme inhibition.

3. Antileishmanial Activity

In addition to its anticancer and antimicrobial effects, this compound has demonstrated activity against the promastigote form of Leishmania major, suggesting its potential as an antileishmanial agent.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption, making it suitable for oral administration in pharmacological contexts. Its pharmacokinetic profile suggests that it could effectively reach systemic circulation and exert its biological effects upon administration.

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | BHK-21 | Significant cytotoxicity | |

| H157 | Selective toxicity towards cancer cells | ||

| HCEC | Low toxicity towards normal cells | ||

| Antimicrobial | Various pathogens | Inhibition of growth | |

| Antileishmanial | Leishmania major | Effective against promastigote form |

Case Study: Cancer Cell Line Testing

In a study involving several cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death in malignant cells while sparing normal epithelial cells. This selective action highlights the compound's therapeutic potential in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.